molecular formula C18H23ClN2O4 B4543960 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-[(2-chloro-5-methylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B4543960
M. Wt: 366.8 g/mol
InChI Key: VHRSKSBMZNCQTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic building blocks such as furan derivatives, piperazine, and chlorinated or methylated phenols. These processes may include Claisen Schmidt condensation, Mannich reactions, and cyclization steps to achieve the desired piperazine framework. Compounds with structural similarities to the target compound have been synthesized through methods that ensure the incorporation of specific functional groups required for desired biological activity or chemical properties (Kumar et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including IR, 1H NMR, 13C-NMR, and mass spectrometric data, plays a crucial role in confirming the chemical structure of synthesized compounds. These analytical techniques ensure that the target molecule has been synthesized correctly and helps in understanding the spatial arrangement of atoms within the molecule, which is crucial for its chemical reactivity and physical properties (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include interactions with nucleophilic reagents leading to the formation of novel compounds with potential biological activities. The functional groups attached to the piperazine ring significantly influence its reactivity and the nature of the resulting products (Ismail et al., 1989).

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c1-13-4-5-14(19)16(11-13)25-12-17(22)20-6-8-21(9-7-20)18(23)15-3-2-10-24-15/h4-5,11,15H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSKSBMZNCQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-methylphenoxy)-1-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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